![molecular formula C12H15N3 B11897986 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both piperidine and pyrrolo[2,3-B]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like toluene at elevated temperatures to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free conditions and environmentally friendly reagents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the piperidine moiety.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties:
The compound exhibits a range of pharmacological activities, making it a valuable scaffold in drug design. Notable properties include:
- Anticancer Activity: Research indicates that derivatives of pyrrolo[2,3-b]pyridine demonstrate significant anticancer effects. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Anticonvulsant Effects: Compounds similar to 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine have been studied for their anticonvulsant properties, providing potential treatment options for epilepsy .
- Anti-inflammatory and Analgesic Effects: The compound has been linked to anti-inflammatory and analgesic activities, suggesting its utility in treating pain and inflammatory conditions .
Mechanism of Action:
The mechanism through which this compound exerts its effects often involves interaction with various receptors in the central nervous system. For example, some studies highlight its role as an antagonist at the histamine H3 receptor, which is implicated in several neurological disorders .
Case Study 1: Anticancer Activity
A study published in the Bulletin of the Chemical Society of Ethiopia explored novel derivatives of pyrrolo[2,3-b]pyridine for their anticancer properties. The research demonstrated that specific modifications to the base structure significantly enhanced cytotoxicity against breast cancer cell lines .
Case Study 2: Anticonvulsant Properties
Another investigation focused on the anticonvulsant potential of pyrrolo[2,3-b]pyridine derivatives. The study utilized animal models to assess seizure activity reduction compared to standard anticonvulsants like phenytoin. Results indicated that certain derivatives provided comparable or superior efficacy .
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor and its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
Pyrrolo[2,3-B]pyridine: A fused bicyclic compound containing both pyrrole and pyridine rings.
Uniqueness
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its combination of piperidine and pyrrolo[2,3-B]pyridine moieties, which confer distinct pharmacological properties and reactivity. This combination allows for the development of novel bioactive molecules with enhanced potency and selectivity compared to simpler heterocyclic compounds .
Biological Activity
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine, with the CAS number 1429088-05-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H15N
- Molecular Weight : 201.268 g/mol
- LogP : 2.70630
- Polar Surface Area (PSA) : 40.710 Ų
These properties suggest a moderate lipophilicity and potential for good membrane permeability, which are crucial for biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent anticancer activity. For instance, compounds related to this structure have shown significant inhibitory effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 (Breast Cancer) | 6.25 |
Other Pyrrolo Derivatives | HepG2 (Liver Cancer) | 1.30 |
Other Pyrrolo Derivatives | HeLa (Cervical Cancer) | < 0.058 |
Notably, the compound's activity against the MDA-MB-231 cell line indicates its potential as a therapeutic agent in breast cancer treatment .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. Substituents on the piperidine ring or alterations in the pyrrole moiety can enhance or diminish biological activity:
- Hydrophobic Groups : The introduction of hydrophobic groups tends to improve interaction with cellular membranes, enhancing bioavailability.
- Electron-Withdrawing Groups : These groups can increase the electron deficiency of the aromatic system, potentially increasing binding affinity to target proteins.
Case Studies
- DYRK1A Inhibition : A recent study highlighted that derivatives of pyrrolo[2,3-b]pyridine demonstrated nanomolar-level inhibition of DYRK1A, an important target in neurodegenerative diseases and cancers . The study employed enzymatic assays confirming the potency of these compounds.
- Antioxidant Activity : Compounds derived from this scaffold were evaluated for their antioxidant properties through ORAC assays. Results indicated significant antioxidant activity, which is beneficial for mitigating oxidative stress in various disease states .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-piperidin-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-6-13-10(5-1)11-8-9-4-3-7-14-12(9)15-11/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15) |
InChI Key |
GJJKWEXNFKYXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
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